6-Hydroxymelatonin glucuronide

Übersicht

Beschreibung

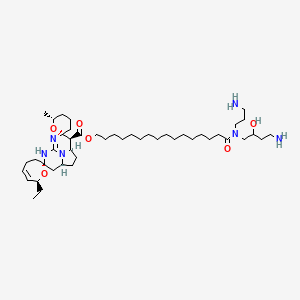

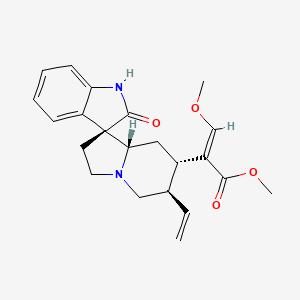

6-Hydroxymelatonin glucuronide is a glucuronide-conjugated metabolite of Melatonin . Melatonin is an endogenous hormone produced by the pineal gland that regulates sleep-wake cycles . It is implicated in the regulation of mood, learning and memory, immune activity, dreaming, fertility and reproduction .

Synthesis Analysis

Melatonin is synthesized from the amino acid precursor L-tryptophan by the consecutive action of four enzymes . Melatonin is first hydroxylated to 6-hydroxymelatonin by CYP1A2 . Within the liver, melatonin undergoes 6-hydroxylation, followed by sulfate or glucuronide conjugation . The main metabolites are 6-hydroxymelatonin sulfate (90%) and this compound (10%) .Molecular Structure Analysis

The molecular formula of 6-Hydroxymelatonin is C13H16N2O3 . Its average mass is 248.278 Da and its mono-isotopic mass is 248.116089 Da .Chemical Reactions Analysis

Melatonin can be metabolized by non-enzymatic processes. Its interaction with ROS and NOS generates a variety of metabolites, including 6-hydroxymelatonin .Wissenschaftliche Forschungsanwendungen

Metabolomic Analysis in Mice

A study on the metabolism of melatonin in mice utilized metabolomic analysis of urine samples from control and melatonin-treated mice. This analysis identified 6-hydroxymelatonin glucuronide as a significant metabolite. It was found to be the most abundant melatonin metabolite in mouse urine, comprising a major portion of total melatonin metabolites across different mouse strains. This discovery expanded the understanding of melatonin metabolism, indicating a significant difference in phase II conjugation between humans and mice, with this compound being more prominent in mice (Ma et al., 2008).

Melatonin Metabolism in Humans

Research focusing on melatonin metabolism in humans revealed that exogenous melatonin is metabolized into several sulfate- or glucuronide-conjugated metabolites, including this compound. This study provided a comprehensive view of melatonin metabolism in humans and highlighted enzyme-dependent pathways in this process (Li et al., 2012).

Oxidative DNA Damage Potential

A study exploring the potential carcinogenic properties of melatonin metabolites found that 6-hydroxymelatonin can induce site-specific DNA damage in the presence of metal ions. This research suggested a unique non-o-quinone type of redox cycle for 6-hydroxymelatonin, pointing towards its role in oxidative DNA damage, which could be relevant to understanding its metabolite, this compound (Sakano et al., 2004).

Quantification in Human Urine

A method was developed for the quantification of melatonin and 6-hydroxymelatonin in human overnight urine using LC-MS/MS. This research is significant for understanding the metabolism and excretion rates of melatonin and its metabolites, including this compound, in humans (Magliocco et al., 2021).

Influence on LDL Oxidation

A study examining the antioxidative actions of melatonin and its metabolites found that 6-hydroxymelatonin, a precursor of this compound, inhibits LDL-oxidation, similar to vitamin E. This finding suggests a potential role of melatonin metabolites in preventing atherosclerosis (Seegar et al., 2003).

Biomonitoring Near Radio Transmitters

Research on women living near radio and television transmitters assessed the metabolites of estrogen and melatonin, including 6-hydroxymelatonin sulfate, a related compound to this compound. This study investigated the potential health impact of nonionizing radiation exposure (Clark et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Melatonin and its metabolites, including 6-Hydroxymelatonin glucuronide, have been implicated in the regulation of mood, learning and memory, immune activity, dreaming, fertility and reproduction . Further studies investigating the associations between melatonin, immune markers, and alterations in the brain structure and function in patients with depression could identify potential biomarkers .

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R,6R)-4-(2-acetamidoethyl)-3,4,5-trihydroxy-6-(1H-indol-6-yloxy)-2-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFAMHIWAGQWGO-CTRAYCPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC[C@]1([C@H]([C@@H](O[C@@]([C@H]1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241639 | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94840-69-4 | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094840694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)

![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)

![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)